![molecular formula C13H17NO6S B5727119 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, also known as BESAA, is a chemical compound that has been widely studied for its potential applications in scientific research. BESAA is a derivative of sulfanilamide, which was the first synthetic antibacterial drug. The compound has a unique chemical structure that makes it useful for a variety of research purposes, including as a fluorescent probe and an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is complex and varies depending on the specific application. As a fluorescent probe, 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid binds to specific proteins and emits light when excited by a certain wavelength of light. As an enzyme inhibitor, 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid binds to the active site of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of certain enzymes, modulation of protein-protein interactions, and inhibition of cancer cell growth. The compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid in lab experiments is its unique chemical structure, which makes it useful for a variety of research purposes. The compound is also relatively easy to synthesize and has a high purity and yield. However, one limitation of using 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is that it can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, including investigating its potential use in treating other diseases, such as Parkinson's disease and multiple sclerosis. The compound could also be further studied as a fluorescent probe and enzyme inhibitor, with the goal of developing new tools for studying protein-protein interactions and enzyme activity. Additionally, new synthesis methods could be developed to improve the purity and yield of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid, making it more accessible for use in scientific research.
Métodos De Síntesis
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid can be synthesized through a multistep process, starting with the reaction of 4-nitrobenzene sulfonamide with 2-hydroxyethylamine to form the intermediate 4-(2-hydroxyethylamino)benzenesulfonamide. This intermediate is then reacted with acryloyl chloride to form 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid. The synthesis of 3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid is a complex process that requires careful control of reaction conditions to ensure high purity and yield.
Aplicaciones Científicas De Investigación
3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring protein-protein interactions and as an enzyme inhibitor for studying the mechanism of action of certain enzymes. The compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
(E)-3-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c15-9-7-14(8-10-16)21(19,20)12-4-1-11(2-5-12)3-6-13(17)18/h1-6,15-16H,7-10H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRHVZSLYVYUQM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[bis(2-hydroxyethyl)sulfamoyl]phenyl}prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

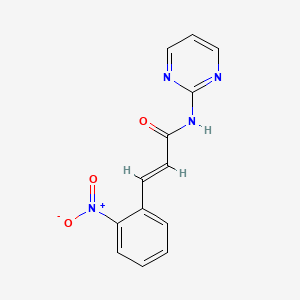
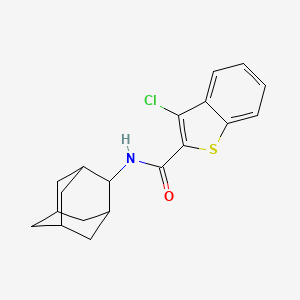

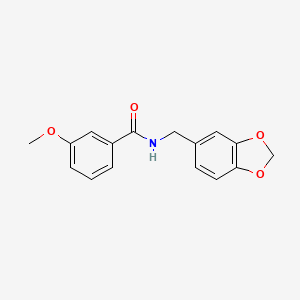

![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)
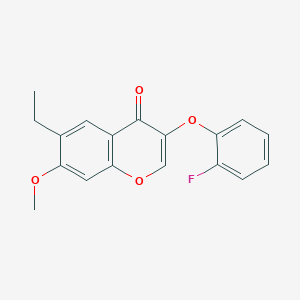

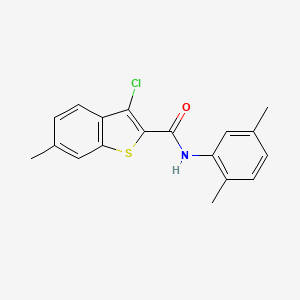
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
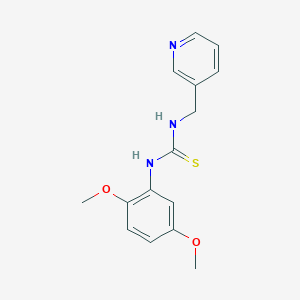
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)
